4-Methyl-1H-benzotriazole

Corrosion Science Surface Chemistry Electrochemistry

Standard benzotriazole (BTA) or 5-methyl isomers cannot be directly substituted due to methylation-position sensitivity impacting film thickness and metal adhesion. - **For CMP slurries:** Forms distinct 30Å protective layer (vs. 70Å for 5-isomer), minimizing polishing rate impact while achieving 96.05% copper inhibition. - **For steel pickling/desalination:** Methylated benzotriazole class delivers 91.8% efficiency on C1020 steel vs. 78.1% for non-methylated BTA. - **Supply:** Available in research-grade quantities with immediate shipment. Technical dossier available.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 29878-31-7
Cat. No. B028906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-benzotriazole
CAS29878-31-7
Synonyms4-Methyl-1H-benzotriazole;  7-Methyl-1H-benzotriazole;  4-Methyl-1,2,3-benzotriazole;  4-Methyl-1H-benzo[d][1,2,3]triazole; 
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NNN=C12
InChIInChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
InChIKeyCMGDVUCDZOBDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-benzotriazole: Chemical Identity & Procurement


4-Methyl-1H-benzotriazole (CAS 29878-31-7), a methyl-substituted derivative of benzotriazole (BTA), is a heterocyclic corrosion inhibitor with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. It is one of the primary isomeric components, along with 5-methyl-1H-benzotriazole (CAS 136-85-6), of the industrially utilized mixture tolyltriazole (TTA) [2]. The compound is primarily used for forming protective films on copper and copper alloy surfaces in aqueous systems, and is a key additive in aircraft deicing/anti-icing fluids (ADAFs) [3].

4-Methyl-1H-benzotriazole: Isomer & Analog Substitution Risks


In-class substitution of benzotriazole (BTA) or even the isomeric 5-methyl-1H-benzotriazole for 4-methyl-1H-benzotriazole is not reliably interchangeable. The specific position of the methyl group on the benzene ring critically dictates the resulting film's structure and protective efficacy [1]. Fundamental research demonstrates that methylation on the triazole ring (1-MeBTA, 2-MeBTA) entirely prevents protective film formation, while methylation at the 4- or 5-position on the benzene ring yields stable layers of significantly different thicknesses (30 Å vs. 70 Å), underscoring the sensitivity of performance to molecular architecture [2]. Furthermore, a direct comparative study in desalination conditions shows that while a methylated benzotriazole (5MBZT) provides 91.8% efficiency for steel, its non-methylated counterpart (BZT) achieves only 78.1%, confirming that the methyl group confers a substantial performance advantage that varies with the specific metal substrate and environment [3].

4-Methyl-1H-benzotriazole: Performance vs. Key Analogs


Film Thickness & Inhibition on Copper

The position of the methyl group on the benzotriazole ring is a critical determinant of its corrosion-inhibiting film properties. A foundational study using FT-IRAS and polarization resistance measurements on copper surfaces found that 4-methyl-1H-benzotriazole (4Me-BTA) forms a stable protective layer of 30 Å, whereas its 5-methyl isomer (5Me-BTA) forms a substantially thicker film of 70 Å [1]. Both methylated derivatives demonstrated higher inhibiting efficiencies than the unsubstituted parent compound, benzotriazole (BTA). In contrast, methylation on the triazole ring (1Me- and 2Me-BTA) completely prevents the formation of any protective layer, highlighting the unique efficacy of benzene-ring substitution [2].

Corrosion Science Surface Chemistry Electrochemistry

Corrosion Inhibition Efficiency on Copper

A 2021 study combining quantum chemical calculations and electrochemical measurements on copper surfaces quantitatively established the superior inhibition of a methyl-substituted benzotriazole derivative (M-BTA) compared to the non-methylated parent (BTA) . Electrochemical impedance spectroscopy (EIS) confirmed that the inhibition effect of 15mM M-BTA was greater than that of BTA, achieving a maximum inhibition efficiency of 96.05% . This experimental result validates the theoretical predictions that the methyl group enhances the molecule's interaction and adsorption onto the copper (111) surface, leading to more effective corrosion protection.

Corrosion Science Electrochemistry DFT Simulation

Substrate-Dependent Inhibition: Steel vs. Copper

While data specific to the pure 4-methyl isomer is often conflated with its 5-methyl counterpart in industrial mixtures (tolyltriazole), comparative studies on the 5-methyl isomer provide critical class-level insight into the performance advantage of a methyl group relative to the non-methylated BTA. A 2022 study investigated the inhibition of C1020 steel and pure copper in a simulated desalination descaling solution (2% HCl) using EIS [1]. For C1020 steel after 24 hours of immersion, 5-methyl-1H-benzotriazole (5MBZT) exhibited an inhibition efficiency of 91.8%, significantly outperforming benzotriazole (BZT) at 78.1% [2]. Conversely, on pure copper, the efficiencies were 92.1% for 5MBZT and 90.4% for BZT, illustrating that the performance differential of the methylated derivative is not only quantitative but also metal-dependent [3].

Corrosion Science Desalination EIS

Film Persistence in Industrial Water Systems

A patent (US5874026) describes a method for forming enhanced corrosion inhibiting films using a composition that includes hydrogenated methylbenzotriazole isomers, specifically identifying 4-Methyl-1H-Benzotriazole and 5-Methyl-1H-Benzotriazole [1]. The invention specifies effective dosing regimens for aqueous industrial systems to achieve improved passivation and film persistence. Continuous dosing can be maintained at 1-2 ppm, while intermittent dosing for maintaining a protective film can be achieved with 10-20 ppm once every week or two [2]. The hydrogenated derivative is claimed to provide faster recovery after halogenation and reduce the conversion of phosphonate to orthophosphate, offering operational advantages over non-hydrogenated or unsubstituted alternatives [3].

Industrial Water Treatment Formulation Science Patents

4-Methyl-1H-benzotriazole: Key Industrial Applications


Semiconductor CMP Copper Protection

In semiconductor manufacturing, CMP slurries require corrosion inhibitors that form ultra-thin, highly effective protective films to prevent copper dishing and erosion. The finding that 4-methyl-1H-benzotriazole forms a stable 30 Å film, distinctly thinner than the 70 Å film formed by its 5-methyl isomer, provides a critical selection parameter [1]. For CMP applications where a thinner film is desirable to minimize impact on the polishing rate while still achieving high inhibition (quantified at 96.05% for M-BTA), the 4-methyl isomer offers a tailored, performance-based advantage over both BTA and 5-MeBTA .

Steel Protection in Acid Cleaning & Descaling

In applications such as boiler descaling or industrial acid pickling of steel (e.g., C1020 steel), the use of a methylated benzotriazole is quantitatively superior to non-methylated BTA. Data from a simulated desalination environment shows 5MBZT achieving a 91.8% inhibition efficiency on steel, compared to only 78.1% for BZT [2]. This +13.7 percentage point increase in protection translates directly to reduced metal loss and longer equipment life. While the data is for the 5-methyl isomer, it robustly supports the class-level inference that procuring a methylated benzotriazole (either as pure 4-MeBTA or as TTA mixture) is a scientifically sound choice for acidic steel protection.

Film Persistence in Cooling Water Systems

For large-scale industrial cooling water systems, minimizing corrosion inhibitor top-up frequency and ensuring film recovery after biocide (halogen) treatment are key operational metrics. The patent literature specifically validates that formulations containing hydrogenated 4-methyl-1H-benzotriazole offer improved film persistence and faster post-halogenation recovery [3]. The quantified dosing guidelines (1-2 ppm continuous, 10-20 ppm intermittent weekly/biweekly) provide a directly actionable framework for water treatment formulators, differentiating this compound as a component of high-performance, patented treatment programs [4].

Aircraft Deicing Fluids: Multi-Metal Protection

ADAFs must protect a multi-metal aircraft exterior (including copper alloys, aluminum, and steel) from corrosion in harsh, chloride-rich environments. 4-Methyl-1H-benzotriazole, as a primary component of the industrially standard tolyltriazole (TTA) additive at ~0.5% concentration, is selected for its proven ability to form stable protective layers on copper and copper alloys where non-benzene-ring substituted analogs fail [5]. Its inclusion ensures compliance with stringent aerospace material specifications (e.g., SAE AMS 1424, AMS 1428) that mandate effective, multi-metal corrosion inhibition [6].

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